molecular formula C30H18O8 B14656805 Asphodelin CAS No. 51419-55-7

Asphodelin

Cat. No.: B14656805
CAS No.: 51419-55-7
M. Wt: 506.5 g/mol
InChI Key: BXWGUDGILDGCGB-UHFFFAOYSA-N
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Description

Asphodelin is a hydroxycoumarin compound, specifically identified as 4,7-dihydroxy-2H-chromen-2-one substituted by a 2,4-dihydroxyphenyl group at position 3. It is isolated from the roots of Asphodelus microcarpus and exhibits significant antimicrobial activity against various bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

Asphodelin can be synthesized through various chemical reactions involving hydroxycoumarin derivatives. The primary synthetic route involves the substitution of a 2,4-dihydroxyphenyl group at position 3 of 4,7-dihydroxy-2H-chromen-2-one. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Asphodelus microcarpus. The extraction process includes several steps such as grinding the roots, solvent extraction, and purification through chromatographic techniques. This method ensures a high yield of pure this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Asphodelin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one or more functional groups in this compound with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different chemical and biological properties, making them useful for various applications .

Mechanism of Action

Asphodelin exerts its effects primarily through its antimicrobial properties. It inhibits the growth of bacteria and fungi by interfering with their cellular processes. The molecular targets and pathways involved include the inhibition of cell wall synthesis, disruption of membrane integrity, and interference with nucleic acid synthesis .

Comparison with Similar Compounds

Asphodelin is unique compared to other hydroxycoumarin compounds due to its specific substitution pattern and significant antimicrobial activity. Similar compounds include:

    Coumarin: A parent compound with various derivatives exhibiting different biological activities.

    Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties.

    Scopoletin: Another hydroxycoumarin with antimicrobial and anti-inflammatory effects.

This compound stands out due to its potent antimicrobial activity against a broad spectrum of microorganisms .

Properties

CAS No.

51419-55-7

Molecular Formula

C30H18O8

Molecular Weight

506.5 g/mol

IUPAC Name

1-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-4,5-dihydroxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C30H18O8/c1-11-8-16-22(18(32)9-11)29(37)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-19(33)24-25(20)28(36)13-4-3-5-17(31)21(13)30(24)38/h3-10,31-33,35H,1-2H3

InChI Key

BXWGUDGILDGCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C6=C(C5=O)C=CC=C6O

Origin of Product

United States

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